molecular formula C18H18O2 B13768678 1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy- CAS No. 75102-20-4

1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-

Cat. No.: B13768678
CAS No.: 75102-20-4
M. Wt: 266.3 g/mol
InChI Key: FNGUELPQSYASAA-UHFFFAOYSA-N
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Description

1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- is an organic compound with the molecular formula C18H18O2 and a molecular weight of 266.3343 g/mol This compound is characterized by its unique structure, which includes multiple aromatic rings and ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene as the primary starting material.

    Reaction with Methanol: Anthracene is reacted with methanol in the presence of a catalyst to introduce methoxy groups at the 9 and 10 positions.

    Cyclization: The intermediate product undergoes a cyclization reaction to form the ethano bridge between the 1 and 4 positions, resulting in the formation of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy-.

Scientific Research Applications

1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromaticity and reactivity.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

75102-20-4

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

3,10-dimethoxytetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaene

InChI

InChI=1S/C18H18O2/c1-19-17-13-5-3-4-6-14(13)18(20-2)16-12-9-7-11(8-10-12)15(16)17/h3-7,9,11-12H,8,10H2,1-2H3

InChI Key

FNGUELPQSYASAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3CCC(C2=C(C4=CC=CC=C41)OC)C=C3

Origin of Product

United States

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